1-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine

blood-brain barrier CNS availability nicotinic antagonism

1-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine is the free-base form of the clinically established ganglionic blocker mecamylamine (widely used as its hydrochloride salt, CAS 826-39-1). Chemically designated as N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine, this secondary amine belongs to the norbornane class of non-quaternary, non-selective nicotinic acetylcholine receptor (nAChR) antagonists.

Molecular Formula C11H21N
Molecular Weight 167.29 g/mol
Cat. No. B12932208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine
Molecular FormulaC11H21N
Molecular Weight167.29 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C2)C1CNC)C
InChIInChI=1S/C11H21N/c1-11(2)9-5-4-8(6-9)10(11)7-12-3/h8-10,12H,4-7H2,1-3H3
InChIKeyBURUTYOWGWRVLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine (Mecamylamine Free Base): Procurement-Relevant Identity and Class Positioning


1-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine is the free-base form of the clinically established ganglionic blocker mecamylamine (widely used as its hydrochloride salt, CAS 826-39-1) [1]. Chemically designated as N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine, this secondary amine belongs to the norbornane class of non-quaternary, non-selective nicotinic acetylcholine receptor (nAChR) antagonists [2]. Unlike quaternary ammonium ganglionic blockers, its non-quaternary, secondary-amine structure confers oral bioavailability and the ability to cross the blood–brain barrier, enabling both peripheral and central nAChR blockade [3].

Why 1-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine Cannot Be In-Class Substituted Without Quantitative Risk


Although several nAChR antagonists share the ganglionic-blocking label, critical pharmacokinetic and pharmacodynamic properties diverge markedly within the class. Hexamethonium and pentolinium, as bis-quaternary ammonium compounds, are neither orally well absorbed nor blood–brain barrier (BBB) penetrant [1]; pempidine exhibits roughly twice the ganglionic potency but two- to four-fold higher toxicity [2]; and the non-methylated analog (3,3-dimethylbicyclo[2.2.1]heptan-2-yl)methanamine lacks the N-methyl substituent that is structurally critical for antagonistic activity, as demonstrated by SAR studies showing that N-methylamine exo orientation is required for potency [3]. Substituting mecamylamine free base with any of these alternatives without protocol re-validation risks altering both the biological readout and the reproducibility of experimental results.

Quantitative Differentiation Evidence for 1-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine Against Closest Analogs


Blood–Brain Barrier Penetration: Mecamylamine vs. Hexamethonium in Behavioural Assays

Mecamylamine, unlike the bis-quaternary ammonium antagonist hexamethonium, penetrates the CNS. In a conditioned place-aversion paradigm, mecamylamine produced a dose-dependent place aversion in rats, whereas hexamethonium, which fails to cross the BBB, produced no significant effect at matched doses [1]. In the tail suspension test, mecamylamine (1.0 mg/kg) significantly decreased immobility, while BBB-impermeant hexamethonium had no effect, confirming that central nAChR blockade requires a BBB-permeant antagonist [2].

blood-brain barrier CNS availability nicotinic antagonism in vivo behavioural pharmacology

nAChR Subtype Inhibitory Profile (IC50): Mecamylamine Shows Preferential α3β4 Activity

Mecamylamine hydrochloride inhibits human recombinant nAChR subtypes with the following IC50 values: α3β4 = 640 nM, α4β2 = 2.5 μM, α3β2 = 3.6 μM, and α7 = 6.9 μM, yielding an α3β4-to-α7 selectivity window of approximately 11-fold . In contrast, hexamethonium exhibits a markedly different subtype rank order and lower potency: IC50 values of 9.5 μM against nicotine (0.08 mmol/L) in cultured sympathetic neurons, approximately 8-fold weaker than mecamylamine (IC50 = 1.2 μM) in the same preparation [1]. Pempidine, while approximately twice as potent as mecamylamine at ganglionic blockade, carries two- to four-fold greater toxicity [2].

nicotinic receptor subtypes α3β4 selectivity IC50 profiling ion channel pharmacology

Mechanism of Blockade: Mecamylamine as a Non-Equilibrium Competitive Antagonist vs. Equilibrium Competitors

On isolated rabbit and guinea pig ileum preparations, mecamylamine produced non-parallel shifts (non-equilibrium blockade) of nicotine dose-response curves at higher doses, whereas hexamethonium and tetraethylammonium (TEA) produced only parallel shifts consistent with equilibrium competitive blockade at all dose levels [1]. Furthermore, hexamethonium protected against the non-equilibrium blockade induced by mecamylamine, confirming distinct binding-site interactions. In sympathetic neuron patch-clamp recordings, mecamylamine's inhibitory effect increased with repeated co-administration of nicotine at 3-min intervals (use-dependent block), a property not exhibited by hexamethonium [2].

non-equilibrium antagonism ion channel block mechanism of action ganglionic pharmacology

Oral Bioavailability: Mecamylamine's Secondary Amine Structure Enables Complete GI Absorption vs. Quaternary Ammonium Blockers

Mecamylamine's secondary amine structure confers complete gastrointestinal absorption, in contrast to the incomplete and variable absorption of quaternary ammonium ganglionic blockers. The oral/intravenous LD50 ratio for mecamylamine in mice was four- to six-fold smaller than those for tetraethylammonium, pentolinium, hexamethonium, and chlorisondamine, directly reflecting superior oral absorption [1]. Intestinal absorption was calculated at 50% for mecamylamine vs. 63% for pempidine based on toxicity studies, though mecamylamine's superior safety margin (lower toxicity) offsets pempidine's absorption advantage [2].

oral bioavailability gastrointestinal absorption secondary vs. quaternary amine ADME

Duration of Action: Mecamylamine's 3–5× Longer Blockade vs. Quaternary Ammonium Ganglionic Blockers

In direct comparisons across multiple experimental paradigms, the duration of ganglionic blockade by mecamylamine exceeded that of quaternary ammonium derivatives (hexamethonium and pentolinium) by three- to five-fold or more [1]. This prolonged duration is mechanistically linked to mecamylamine's non-equilibrium, use-dependent binding within the nAChR ion channel, resulting in slow dissociation kinetics, particularly from α3β4 and α4β2 receptor subtypes [2].

duration of action sustained blockade pharmacokinetic differentiation ganglionic blocker half-life

Structural-Activity Relationship: N-Methyl and C3-Gem-Dimethyl Substituents Are Critical for Antagonistic Potency

SAR studies comparing nine mecamylamine analogs with varying methyl substitution patterns demonstrated that C3 gem-dimethyl substituents are critical for antagonistic activity, while methyl groups at C1, C2, and C7 are not significant [1]. Additionally, exo-oriented N-methylamine functionality is slightly more active than the endo isomer. No analog tested was as potent as mecamylamine itself. The non-methylated parent compound, (3,3-dimethylbicyclo[2.2.1]heptan-2-yl)methanamine (CAS 758626-78-7), lacks the N-methyl and C2-methyl substituents found in mecamylamine and would be predicted to exhibit significantly reduced or absent antagonistic activity based on these SAR trends .

SAR mecamylamine analogs C3 methyl groups N-methyl requirement nicotinic antagonist design

Validated Application Scenarios for 1-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine Based on Quantitative Evidence


CNS Nicotinic Receptor Studies Requiring BBB-Penetrant Antagonism

In behavioural pharmacology protocols (conditioned place preference, forced swim test, tail suspension test, nicotine self-administration), mecamylamine is the only ganglionic blocker that reliably penetrates the CNS, as demonstrated by its ability to produce dose-dependent place aversion and antidepressant-like behavioural effects where BBB-impermeant hexamethonium fails [Section 3, Evidence Item 1]. Procurement for CNS studies must exclude quaternary ammonium alternatives.

Sustained nAChR Blockade in Chronic Nicotine Exposure and Withdrawal Models

Mecamylamine's 3–5× longer duration of action vs. quaternary ammonium blockers and its non-equilibrium, use-dependent blockade mechanism make it uniquely suited for chronic nicotine administration and withdrawal paradigms [Section 3, Evidence Items 3 and 5]. Hexamethonium's equilibrium competitive mechanism and shorter duration preclude its use in protocols requiring sustained receptor inactivation over hours.

Oral Dosing Regimens in Rodent Models Where Reliable GI Absorption Is Critical

For studies requiring oral administration—particularly long-term nicotine exposure, smoking cessation models, and hypertension research—mecamylamine's complete gastrointestinal absorption (reflected by its 4–6× smaller oral/i.v. LD50 ratio vs. quaternary ammonium agents) ensures reproducible systemic exposure [Section 3, Evidence Item 4]. Pempidine, though slightly better absorbed (63% vs. 50%), carries 2–4× greater toxicity, limiting its utility in chronic protocols.

Multi-Subtype nAChR Blockade in Recombinant Expression Systems

When experimental designs require simultaneous inhibition of α3β4, α4β2, α3β2, and α7 nAChR subtypes, mecamylamine's broad-spectrum IC50 profile (640 nM to 6.9 μM) provides a single-agent solution with quantifiable, subtype-resolved potency [Section 3, Evidence Item 2]. Subtype-selective antagonists would require multiple compounds, introducing polypharmacology confounds. The N-methyl and C3-gem-dimethyl pharmacophore must be confirmed absent in any analog considered for substitution [Section 3, Evidence Item 6].

Quote Request

Request a Quote for 1-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.